1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride
Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H14N2S·2HCl and a molecular weight of 255.21 g/mol. This compound is a derivative of cyclopentan-1-amine and thiazole, featuring a methyl group at the 4-position of the thiazole ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentan-1-amine and 4-methyl-1,3-thiazole as starting materials.
Reaction Steps: . The process may include steps such as nucleophilic substitution and cyclization.
Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the thiazole or cyclopentane rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.
Reduction Products: Reduction reactions can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted thiazoles and cyclopentanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely based on the biological system being studied.
Comparison with Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound is structurally similar but differs in the position of the methyl group and the ethanamine moiety.
1-(1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride: This compound lacks the methyl group present in 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride.
Thiazole derivatives: Various other thiazole derivatives are used in different applications, but the presence of the cyclopentan-1-amine group makes this compound unique.
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Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;;/h6H,2-5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBAEYDUPNTZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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